molecular formula C11H11F3O4S B12592789 Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647856-24-4

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12592789
CAS No.: 647856-24-4
M. Wt: 296.26 g/mol
InChI Key: HLRLLKZGSNIFKV-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H11F3O4S. It is characterized by the presence of methoxy groups and a trifluoromethylsulfanyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxy groups can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .

Properties

CAS No.

647856-24-4

Molecular Formula

C11H11F3O4S

Molecular Weight

296.26 g/mol

IUPAC Name

methyl 3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C11H11F3O4S/c1-16-7-4-6(10(15)18-3)5-8(9(7)17-2)19-11(12,13)14/h4-5H,1-3H3

InChI Key

HLRLLKZGSNIFKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC

Origin of Product

United States

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